molecular formula C7H7ClN2O3 B8763170 4,6-Dimethoxypyrimidine-2-carbonyl chloride CAS No. 509101-33-1

4,6-Dimethoxypyrimidine-2-carbonyl chloride

Cat. No.: B8763170
CAS No.: 509101-33-1
M. Wt: 202.59 g/mol
InChI Key: KKBJQXDTMNKTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxypyrimidine-2-carbonyl chloride is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

509101-33-1

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

4,6-dimethoxypyrimidine-2-carbonyl chloride

InChI

InChI=1S/C7H7ClN2O3/c1-12-4-3-5(13-2)10-7(9-4)6(8)11/h3H,1-2H3

InChI Key

KKBJQXDTMNKTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)C(=O)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture consisting of 1.1 g (6.0 mmol) of 4,6-dimethoxypyrimidine-2-carboxylic acid, obtained in accordance with a method descibed in the specification of WO 9318012 A1, 1.1 g (9.0 mmol) of thionyl chloride, one drop of N,N-dimethylformamide and 5 ml of toluene was stirred under heating and refluxing for 3 hours. After the reaction, excess thionyl chloride and the solvent were removed under reduced pressure to obtain crystal of 4,6-dimethoxypyrimidine-2-carbonylchloride. In a separate vessel, 0.30 g (2.0 mmol) of 6,6-difluoro-5-methyl-5-hexenole and 0.61 g (3.0 mmol) of 4,6-dimethoxypyrimidine-2-carbonylchloride were dissolved in 10 ml of tetrahydrofuran, followed by the drop-wise addition of 0.40 g (4.0 mmol) of triethylamine at room temperature, followed by stirring at the same temperature for 1 hour. The reaction liquid was then poured in water and extracted with ethyl acetate. The organic layer was washed with water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate:hexane=1:7) to obtain 0.20 g (yield: 21%) of 6,6-difluoro-5-methyl-5-hexenyl 4,6-dimethoxypyrimidine-2-carboxylate.
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5 mL
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Synthesis routes and methods II

Procedure details

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